molecular formula C21H26N4O4S B2395858 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893925-44-5

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2395858
CAS No.: 893925-44-5
M. Wt: 430.52
InChI Key: DCSNSSYHGUZXOA-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core, a pyrrolidine ring, and various functional groups such as tert-butyl and oxidanylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl hydrazine derivative.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

    Formation of the pyrrolidine ring: This can be accomplished through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Oxidation reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxidanylidene groups or other oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxidanylidene groups or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups such as tert-butyl or methyl groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

    Substitution reagents: Halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxidanylidene groups, while reduction reactions may yield compounds with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: The compound’s unique structure and functional groups may make it a candidate for drug development, particularly for targeting specific biological pathways.

    Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups, such as the oxidanylidene and tert-butyl groups, may play a role in its binding to target proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared to other similar compounds, such as:

    Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their chemical and biological properties.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may lack the thieno[3,4-c]pyrazole core or have different substituents.

    Oxidanylidene-containing compounds: These compounds contain oxidanylidene groups but may have different core structures or additional functional groups.

The uniqueness of this compound lies in its combination of these structural elements, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-13-5-7-15(8-6-13)24-10-14(9-18(24)26)20(27)22-19-16-11-30(28,29)12-17(16)23-25(19)21(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNSSYHGUZXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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